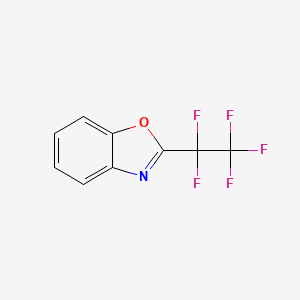
2-(Pentafluoroethyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentafluoroethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound that features a benzoxazole ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high electronegativity and thermal stability, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Pentafluoroethyl)-1,3-benzoxazole can be synthesized by treating 2-aminophenols with hexafluoro-1,2-epoxypropane (HFPO) in the presence of triethylamine (Et3N), followed by dehydrating cyclization . This method leverages the high reactivity of HFPO to introduce the pentafluoroethyl group into the benzoxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentafluoroethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative.
Aplicaciones Científicas De Investigación
2-(Pentafluoroethyl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mecanismo De Acción
The mechanism of action of 2-(Pentafluoroethyl)-1,3-benzoxazole involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and metabolic stability. This allows the compound to effectively inhibit or modulate the activity of specific enzymes, making it valuable in biochemical research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Pentafluoroethylaluminates: These compounds contain the pentafluoroethyl group and are used in similar applications, such as catalysis and material science.
Pentafluoroethylpyridine: Another fluorinated heterocycle, used in various chemical reactions and as a precursor in organic synthesis.
Uniqueness
2-(Pentafluoroethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure combined with the pentafluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in applications requiring robust and versatile compounds.
Propiedades
Número CAS |
64995-45-5 |
|---|---|
Fórmula molecular |
C9H4F5NO |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO/c10-8(11,9(12,13)14)7-15-5-3-1-2-4-6(5)16-7/h1-4H |
Clave InChI |
FIUVELGQLQIVJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















